![molecular formula C8H11F3N2O B2700613 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 2091398-00-2](/img/structure/B2700613.png)
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene” is an organic compound with a molecular weight of 208.18 . It is a derivative of trifluoromethylalkenes .
Synthesis Analysis
The synthesis of this compound involves the defluorinative annulation of trifluoromethylalkenes . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .Molecular Structure Analysis
The molecular structure of this compound includes a chain of ten carbon atoms with one double bond, making it an alkene . The position and geometry of the double bond can lead to many isomers .Chemical Reactions Analysis
The compound undergoes a chemo- and regioselective defluorinative [3 + 3] annulation with pyrazolones . This reaction gives rise to various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles in high yields .Physical And Chemical Properties Analysis
The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The strength of H-bonding is determined by the group to which it is appended .Applications De Recherche Scientifique
Biological Evaluation Against Protein Tyrosine Phosphatase 1B
A series of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives were synthesized and assessed for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Among the synthesized compounds, one showed moderate inhibitory activity, suggesting potential as a lead compound for developing PTP1B inhibitors, which are relevant in the context of type 2 diabetes and obesity treatments (Wang et al., 2015).
Neuroprotective Effects
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed their potent inhibitory effects on neural Ca-uptake, offering protection against triethyltin-induced brain edema and memory and learning deficits. These findings suggest their utility in addressing neurodegenerative conditions by modulating intracellular Ca2+ and Na+ movements, which could underlie their neuroprotective and antiamnesic actions (Tóth et al., 1997).
Photoaffinity Labeling Reagents
2-Diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane and phosgene, is highlighted for its acid stability and utility in labeling enzymes through photolysis with minimal rearrangement. This compound demonstrates promise for photoaffinity labeling of thiols, offering a tool for biochemical research and enzyme characterization (Chowdhry et al., 1976).
Antihypertensive Activity
Investigations into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have revealed antihypertensive properties in animal models, pointing to their potential in treating hypertension. These studies shed light on the structural features contributing to their activity, including the impact of specific substitutions on the spirocyclic framework (Caroon et al., 1981).
Soluble Epoxide Hydrolase Inhibitors
2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives were identified as potent inhibitors of soluble epoxide hydrolase (sEH), showcasing efficacy in reducing blood pressure in hypertensive rat models. This discovery underscores the therapeutic potential of these compounds in managing hypertension through a novel mechanism of action (Kato et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7/h12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRBMZCEZOFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


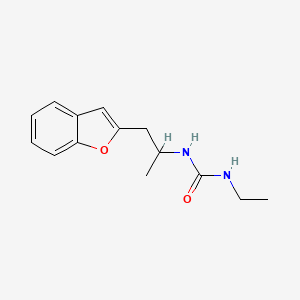

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)
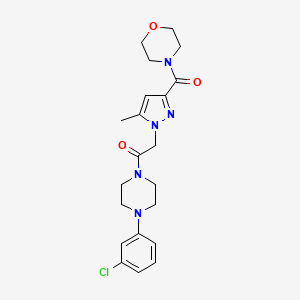
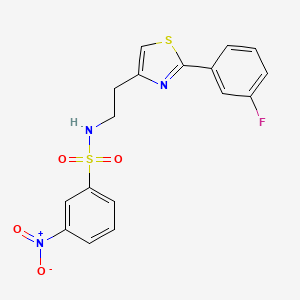
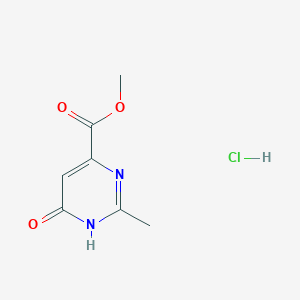
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)
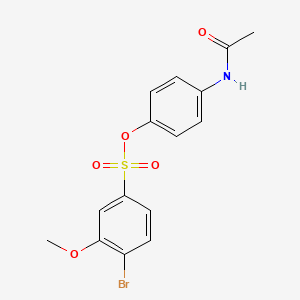
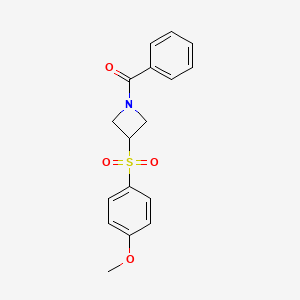
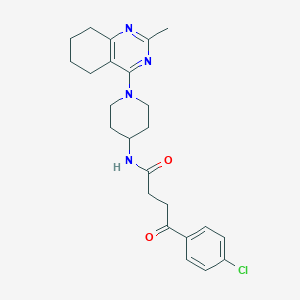
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
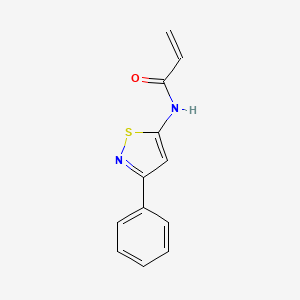
![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)